DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) is a widely used synthetic, ionizable cationic lipid derived from cholesterol. It is a critical component in the formulation of cationic liposomes and lipid nanoparticles (LNPs), primarily for the in vitro and in vivo delivery of nucleic acids like plasmid DNA (pDNA) and siRNA. Its structural design, which combines a rigid cholesterol backbone with a cationic dimethylaminoethyl-carbamoyl headgroup, facilitates the encapsulation of genetic material and interaction with cell membranes. For optimal performance, DC-Chol is almost always formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form stable and effective delivery vehicles.
Substituting DC-Chol with other cationic lipids, such as the common benchmark DOTAP, is not a simple one-to-one exchange and often leads to significant performance differences. The unique cholesterol backbone of DC-Chol imparts specific properties to the lipid bilayer, influencing membrane stability, particle morphology, and the mechanism of cellular uptake. These structural differences directly translate to quantifiable variations in transfection efficiency, cytotoxicity, and the ability to escape endosomal degradation—a critical step for successful cargo delivery. Consequently, formulations optimized for DC-Chol, including the crucial DC-Chol:DOPE molar ratio, are not directly transferable to other cationic lipids, making DC-Chol a specific choice for established protocols requiring its distinct biophysical and delivery characteristics.
In a direct comparison of transfection performance in primary rat neuronal cells and SKnSH neuroblastoma cells, liposomes formulated with DC-Chol/DOPE were demonstrably more efficient than those made with the common substitute DOTAP/DOPE.
| Evidence Dimension | Gene Transfection Efficiency |
| Target Compound Data | Significantly higher cellular association and transfection efficiency. |
| Comparator Or Baseline | DOTAP/DOPE liposomes showed lower cellular association and transfection. |
| Quantified Difference | Not quantified as a percentage, but described as 'more efficient' with higher cellular-associated signal. |
| Conditions | Transfection of pDNA into primary rat neuronal cells and SKnSH cells using liposomes formulated at a 1.5:1 molar ratio (DC-Chol:DOPE) or 1:1 (DOTAP:DOPE). |
For researchers working with difficult-to-transfect neuronal cells, selecting DC-Chol over DOTAP can directly lead to higher experimental success rates.
Maintaining cell health post-transfection is critical for data integrity. In PC-3 prostate cancer cells, DC-Chol/DOPE liposomes exhibited dose-related cytotoxicity, but this was significantly lower than that observed with other novel cationic cholesterol derivatives. In a separate study, DC-Chol/DOPE liposomes were also found to be less toxic to primary rat neuronal cells than equivalent DOTAP/DOPE formulations.
| Evidence Dimension | Cell Viability (MTT Assay) |
| Target Compound Data | Exhibited dose-related cytotoxicity; cell viability began to drop significantly at lipid concentrations above 50 µM. |
| Comparator Or Baseline | A novel mono-arginine cholesterol (MA-Chol) based liposome showed no appreciable cytotoxicity even at concentrations up to 1 mM. |
| Quantified Difference | DC-Chol/DOPE liposomes showed appreciable cytotoxicity starting around 50 µM, whereas the comparator MA-Chol/DOPE liposomes did not, even at 1000 µM (1 mM). |
| Conditions | Cytotoxicity assessment in PC-3 cells 48 hours after a 4-hour incubation with siRNA-loaded liposomes. |
Lower cytotoxicity allows for the use of higher, more effective concentrations during transfection, improving the therapeutic window and yielding more reliable experimental outcomes.
A key barrier to successful gene delivery is the degradation of lipoplexes in lysosomes after cellular uptake. While both DC-Chol/DOPE and DOTAP/DOPC lipoplexes are taken up by CHO cells via macropinocytosis, their intracellular fates differ significantly. Imaging studies revealed that DC-Chol/DOPE-based systems efficiently escape from endosomal compartments, while the less effective DOTAP-based lipoplexes are largely trafficked to and degraded in lysosomes.
| Evidence Dimension | Intracellular Trafficking / Endosomal Escape |
| Target Compound Data | Efficiently escape from endosomal compartments. |
| Comparator Or Baseline | DOTAP-DOPC/DNA lipoplexes are largely degraded in lysosomes. |
| Quantified Difference | Qualitative difference observed via co-localization imaging with a lysosome marker. |
| Conditions | Confocal microscopy of fluorescently tagged lipoplexes in Chinese hamster ovary (CHO) cells. |
This mechanistic advantage explains the higher transfection efficiency of DC-Chol and is a critical procurement consideration for applications requiring maximum payload delivery to the cytoplasm.
The performance of DC-Chol is highly dependent on its formulation, specifically its molar ratio with the helper lipid DOPE. The optimal formulation is cargo-dependent: the most efficient delivery of plasmid DNA (pDNA) was achieved with a DC-Chol:DOPE molar ratio of 1:2, whereas siRNA delivery was most efficient at a 1:1 molar ratio. This highlights that DC-Chol is not a 'one-size-fits-all' reagent and that its procurement should be tied to a clear formulation strategy based on the nucleic acid payload.
| Evidence Dimension | Optimal Molar Ratio (DC-Chol:DOPE) |
| Target Compound Data | 1:2 for pDNA delivery; 1:1 for siRNA delivery. |
| Comparator Or Baseline | Different nucleic acid cargos (pDNA vs. siRNA). |
| Quantified Difference | The optimal molar ratio shifts by 100% (from 1:2 to 1:1) depending on the cargo. |
| Conditions | Transfection of pDNA or siRNA into cells using DC-Chol/DOPE liposomes. |
This provides a clear, actionable formulation parameter for buyers to maximize their experimental success, justifying the selection of DC-Chol for projects where such formulation control is desired.
Based on its demonstrated superior transfection efficiency and lower cytotoxicity compared to DOTAP in neuronal cells, DC-Chol is the indicated choice for researchers performing gene transfer studies in neuroblastoma cell lines or primary neuron cultures.
The relatively lower cytotoxicity of DC-Chol allows for the use of higher lipid concentrations without compromising cell viability. This makes it a suitable candidate for optimizing transfection protocols where maximizing gene expression while minimizing cell death is a primary objective.
For cell types or applications where trafficking to the lysosome and subsequent cargo degradation limits transfection success, DC-Chol's ability to promote endosomal escape makes it a mechanistically preferred alternative to lipids like DOTAP that are more prone to the lysosomal pathway.
Researchers developing delivery platforms for both large plasmids and small interfering RNAs can leverage DC-Chol by simply adjusting the DC-Chol:DOPE molar ratio to optimize for each specific cargo type, providing formulation flexibility within a single cationic lipid system.